
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is commonly referred to as "compound X". In
Scientific Research Applications
The potential therapeutic applications of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide have been extensively studied in recent years. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been found to inhibit specific enzymes and pathways that are crucial for the progression of these diseases. Its ability to selectively target diseased cells while sparing healthy cells makes it an attractive candidate for drug development.
Mechanism Of Action
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves the inhibition of specific enzymes and pathways that are involved in the progression of various diseases. The compound has been found to selectively target diseased cells by binding to specific receptors or enzymes. This binding results in the inhibition of the enzymatic activity or pathway, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of infectious agents. It also has minimal toxicity to healthy cells and tissues, making it a potential candidate for drug development.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide in lab experiments include its high selectivity and potency, minimal toxicity to healthy cells, and ease of synthesis. However, its limitations include the need for expertise in organic chemistry for synthesis, limited availability, and the need for further studies to determine its long-term safety and efficacy.
Future Directions
The future directions for 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide include further studies to determine its efficacy in various diseases, optimization of its synthesis method for large-scale production, and exploration of its potential in combination therapy with other drugs. Additionally, studies are needed to determine its long-term safety and potential side effects.
Conclusion:
In conclusion, 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a promising compound that has potential therapeutic applications in various diseases. Its selective targeting of diseased cells, minimal toxicity to healthy cells, and ease of synthesis make it an attractive candidate for drug development. However, further studies are needed to determine its long-term safety and efficacy.
Synthesis Methods
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 5-Fluoro-6-phenylpyrimidine-4-amine, N,N-dimethylpiperazine, and sulfonamide. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product are crucial for its further use in scientific research.
properties
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2S/c1-20(2)25(23,24)22-10-8-21(9-11-22)16-14(17)15(18-12-19-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYIYYWHJQIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

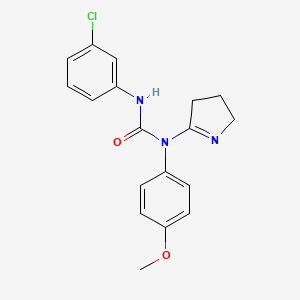
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
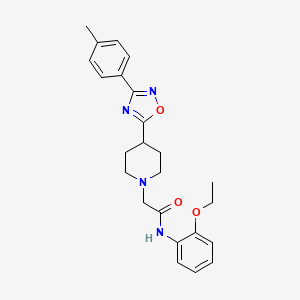
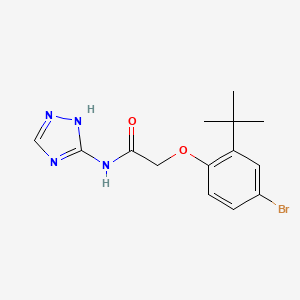
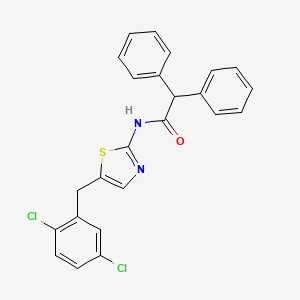
![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)
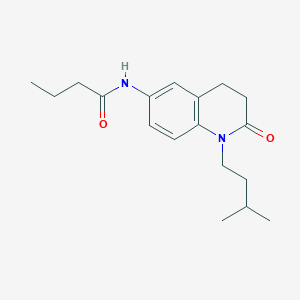

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)